molecular formula C7H17BO3 B7887862 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-methylborinic acid

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-methylborinic acid

Cat. No.: B7887862
M. Wt: 160.02 g/mol
InChI Key: KUUBVJVUMNXBBS-UHFFFAOYSA-N
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Description

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-methylborinic acid is a boronic acid derivative with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a boronic acid group attached to a hydroxylated, dimethylated butyl group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-methylborinic acid typically involves the reaction of (3-hydroxy-2,3-dimethylbutan-2-yl) alcohol with a boronic acid derivative under specific conditions. The reaction can be carried out using a variety of boronic acid precursors and catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-methylborinic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-methylborinic acid has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

  • Medicine: It could be explored for its therapeutic properties, including its potential use in drug development.

  • Industry: The compound may find applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-methylborinic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and ethylboronic acid. While these compounds share the boronic acid functional group, the presence of the hydroxylated, dimethylated butyl group in this compound gives it unique chemical properties and reactivity.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Ethylboronic acid

  • Propylboronic acid

  • Butylboronic acid

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-methylborinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BO3/c1-6(2,9)7(3,4)11-8(5)10/h9-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUBVJVUMNXBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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